4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate

Catalog No.
S1503250
CAS No.
1324-76-1
M.F
C37H29N3O3S
M. Wt
595.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyc...

CAS Number

1324-76-1

Product Name

4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate

IUPAC Name

4-[4-[(4-anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate

Molecular Formula

C37H29N3O3S

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C37H29N3O3S/c41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31/h1-26,38,40H,(H,41,42,43)

InChI Key

MRBZZOCCHHNQBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=[NH+]C4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=[NH+]C4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-]

Description

The exact mass of the compound 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Identification and Characterization:

-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate, also known as Brilliant Blue R, is an organic compound classified as a triarylmethane dye. Its chemical structure is characterized by a central benzene ring linked to three aromatic groups: an anilino group, a phenylazaniumylidenecyclohexadienylidene group, and a benzenesulfonate group.

  • Ultraviolet-visible (UV-Vis) spectroscopy: Its characteristic absorption spectrum with peaks around 540-560 nm allows for its identification and quantification in solution .
  • Mass spectrometry: Techniques like electrospray ionization (ESI) mass spectrometry can be used to determine the exact molecular mass of the compound .

Potential Applications in Scientific Research:

While 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate (Brilliant Blue R) has limited applications in fundamental scientific research, its properties have been explored in specific areas:

  • Biochemistry: Due to its affinity for certain biomolecules like proteins and nucleic acids, Brilliant Blue R has been used in some studies as a staining agent for visualization and quantification purposes .

Limitations and Considerations:

  • Specificity: The binding of Brilliant Blue R to biomolecules is often non-specific, meaning it can bind to various components, potentially affecting the accuracy and interpretation of results.
  • Alternative options: Several other dyes and stains with more specific binding properties and higher sensitivity are often preferred in research settings.
  • Origin: The specific origin of this compound is unknown without further research. However, the presence of aniline groups and a benzenesulfonate group suggests it could be a synthetic organic molecule.
  • Significance: There is currently no scientific literature available to indicate a specific research significance for this compound.

Molecular Structure Analysis

The key features of the molecule include:

  • A central benzene ring with a sulfonate group (SO3H) attached.
  • Twoaniline groups (C6H5NH2) linked to the central benzene ring through separate carbon chains.
  • A chain containing a conjugated cyclohexadiene ring with an imine group (C=N) on one side and a methylene bridge (CH2) connected to an aniline group on the other side.

This structure suggests potential aromatic and chromophoric properties due to the presence of benzene rings and conjugated double bonds.


Chemical Reactions Analysis

Due to the lack of specific research, information on the synthesis, decomposition, or other relevant reactions of this compound is unavailable.

There is no scientific literature available to suggest a specific mechanism of action for this compound.

  • The presence of aniline groups suggests potential health hazards, as aniline is a known skin, eye, and respiratory irritant [].
  • The aromatic rings and the presence of a sulfonate group might indicate some degree of stability, but further investigation is needed.

XLogP3

8.2

GHS Hazard Statements

Aggregated GHS information provided by 247 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 64 of 247 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 183 of 247 companies with hazard statement code(s):;
H315 (54.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (54.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (45.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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